molecular formula C27H37N3O8S B600896 Hydroxy Darunavir CAS No. 1130635-75-4

Hydroxy Darunavir

Cat. No.: B600896
CAS No.: 1130635-75-4
M. Wt: 563.7 g/mol
InChI Key: XGXCRIIMIUNTCF-ARXROMJUSA-N
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Description

Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent HIV/AIDS. Darunavir is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate. This compound retains the core structure of Darunavir but includes a hydroxyl group, which may influence its pharmacological properties.

Biochemical Analysis

Biochemical Properties

Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between this compound and these enzymes is crucial for its role in the treatment of HIV-1 infection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Darunavir involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester in the presence of triethylamine. This reaction typically occurs under mild conditions and yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of mesoporous carriers and water-soluble polymers to improve solubility and bioavailability. Techniques such as hot-melt extrusion and spray-drying are employed to produce amorphous solid dispersions, which are then formulated into tablets .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Darunavir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Hydroxy Darunavir has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on various biological pathways and its interactions with proteins.

    Medicine: Explored as a potential therapeutic agent for HIV/AIDS and other viral infections.

    Industry: Utilized in the development of pharmaceutical formulations to enhance drug solubility and bioavailability.

Comparison with Similar Compounds

Hydroxy Darunavir can be compared with other protease inhibitors such as:

    Ritonavir: Another protease inhibitor used in combination with other antiretrovirals. This compound may offer improved binding affinity and reduced resistance.

    Lopinavir: Often used in combination with Ritonavir. This compound’s unique hydroxyl group may provide distinct pharmacokinetic properties.

    Atazanavir: Known for its once-daily dosing regimen. This compound may offer advantages in terms of solubility and bioavailability.

Conclusion

This compound is a promising compound with potential applications in the treatment of HIV/AIDS and other viral infections. Its unique chemical structure and properties make it a valuable subject for scientific research and pharmaceutical development.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857750
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809154-88-8, 1130635-75-4
Record name R-426857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy darunavir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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